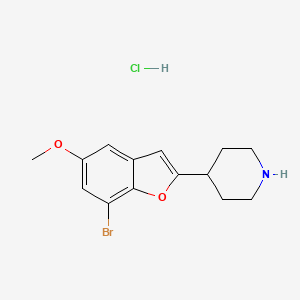

Brofaromine hydrochloride

Description

Properties

CAS No. |

63638-90-4 |

|---|---|

Molecular Formula |

C14H17BrClNO2 |

Molecular Weight |

346.65 g/mol |

IUPAC Name |

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H |

InChI Key |

PUYKEOGYPYITCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

63638-91-5 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine brofaromin brofaromine brofaromine hydrochloride CGP 11305A CGP-11305A |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Discontinuation of Brofaromine Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine (B1663282) hydrochloride, a novel second-generation monoamine oxidase inhibitor (MAOI), emerged from the laboratories of Ciba-Geigy in the late 20th century as a promising therapeutic agent for depression and anxiety disorders. Distinguished by its dual mechanism of action—selective, reversible inhibition of monoamine oxidase A (MAO-A) and serotonin (B10506) reuptake inhibition—brofaromine offered the potential for enhanced efficacy and an improved safety profile over its predecessors. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of brofaromine hydrochloride. It delves into its pharmacological profile, supported by quantitative data from key preclinical and clinical studies, and outlines the experimental methodologies employed. Despite demonstrating comparable or superior efficacy to existing antidepressants in numerous trials, the development of brofaromine was ultimately discontinued. This paper explores the multifaceted reasons behind this decision, offering valuable insights into the complexities of drug development.

Discovery and Development History

Brofaromine (proposed brand name Consonar) was discovered and developed by the Swiss pharmaceutical company Ciba-Geigy (now Novartis) as part of a research program aimed at creating safer alternatives to the first-generation, non-selective, and irreversible MAOIs.[1][2] These older drugs, while effective, were associated with significant risks, most notably the "cheese effect"—a hypertensive crisis triggered by the ingestion of tyramine-rich foods. The development of a reversible and selective MAO-A inhibitor was a key strategy to mitigate this risk.[3]

The compound, chemically identified as 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine hydrochloride, showed promise in early preclinical studies for its unique dual mechanism of action.[4] Brofaromine underwent extensive clinical evaluation throughout the 1980s and early 1990s for the treatment of major depressive disorder and various anxiety disorders, including panic disorder and social phobia.[5][6][7] Despite positive clinical trial results, Ciba-Geigy halted the development of brofaromine. The discontinuation was not primarily due to safety or efficacy concerns but was attributed to strategic and commercial decisions within the company, including the resources required for further extensive placebo-controlled trials to meet evolving regulatory standards.

Mechanism of Action

Brofaromine exerts its therapeutic effects through a dual pharmacological action:

-

Reversible Inhibition of Monoamine Oxidase A (MAO-A): Brofaromine is a potent and selective inhibitor of MAO-A, the enzyme primarily responsible for the degradation of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the brain.[4][8] Unlike first-generation MAOIs, brofaromine's inhibition is reversible, meaning the enzyme can regain its function after the drug is cleared from the body. This reversibility is crucial for its improved safety profile, as it allows for the displacement of the inhibitor by high concentrations of tyramine (B21549) in the gut, thereby reducing the risk of a hypertensive crisis.[3]

-

Serotonin Reuptake Inhibition: In addition to its MAO-A inhibitory activity, brofaromine also functions as a serotonin reuptake inhibitor (SRI).[4][9] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action further increases the synaptic concentration and availability of serotonin.

This synergistic combination of MAO-A inhibition and serotonin reuptake inhibition was hypothesized to produce a more robust and rapid antidepressant and anxiolytic effect compared to agents with a single mechanism of action.[4]

Signaling Pathway of Brofaromine

Caption: Dual mechanism of Brofaromine leading to increased synaptic monoamines.

Quantitative Data

Table 1: In Vitro Pharmacology of Brofaromine

| Parameter | Target | Value | Species | Source |

| IC₅₀ | MAO-A | 0.19 - 0.2 µM | Rat Brain | [10] |

| Selectivity | MAO-B | No inhibition reported | Rat Brain | [10] |

| Binding | Serotonin Transporter (SERT) | 20-25% reduction in [³H]paroxetine binding | Human Platelets | [9] |

Table 2: Pharmacokinetic Parameters of Brofaromine in Humans

| Parameter | Young Healthy Volunteers (20-35 y) | Frail Elderly Patients (66-92 y) |

| Dose | 75 mg | 75 mg |

| AUC (µmol·h·L⁻¹) | 19.9 | 43.2 |

| Clearance (L·h⁻¹) | 11.8 | 5.0 |

| Volume of Distribution (L) | 230 | 130 |

| Elimination Half-life (h) | 14.2 | 19.0 |

| Source:[11] |

Table 3: Overview of Key Clinical Trials with Brofaromine

| Indication | Comparator | Number of Patients | Duration | Key Findings | Source |

| Major Depression | Placebo | 220 | 6 weeks | Brofaromine significantly superior to placebo on multiple efficacy measures. | [5][12] |

| Major Depression | Imipramine (B1671792) | 216 | 8 weeks | Brofaromine superior to imipramine in efficacy and tolerability. | [13] |

| Major Depression | Tranylcypromine (B92988) | 11 (dose-finding) | 4 weeks | Pronounced reduction in depressive symptoms, no clear dose-response. | [14] |

| Panic Disorder | Placebo | 30 | 12 weeks | 70% of patients on brofaromine showed clinically relevant improvement vs. no significant improvement on placebo. | [6] |

| Panic Disorder | Fluvoxamine (B1237835) | 30 | 12 weeks | Brofaromine and fluvoxamine were equally effective in reducing panic attacks and agoraphobic avoidance. | [15] |

| Social Phobia | Placebo | 102 | 10 weeks | Brofaromine produced a significantly greater reduction in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo. | [7] |

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Generalized Protocol)

A common method to determine the inhibitory potency of a compound against MAO-A is a fluorometric or radiometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human monoamine oxidase-A (MAO-A).

Materials:

-

Recombinant human MAO-A enzyme

-

Test compound (e.g., Brofaromine)

-

Positive control (e.g., Clorgyline)

-

MAO-A substrate (e.g., kynuramine)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates

-

Microplate reader (fluorometer or scintillation counter)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-A enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specific reaction time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction, if necessary, by adding a stop solution.

-

Detection: Measure the product formation using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Experimental Workflow for MAO-A Inhibition Assay

Caption: Workflow for determining the IC50 of Brofaromine for MAO-A.

Serotonin Reuptake Inhibition Assay ([³H]Paroxetine Binding - Generalized Protocol)

The inhibition of serotonin reuptake can be assessed by measuring the displacement of a radiolabeled ligand, such as [³H]paroxetine, which binds to the serotonin transporter.

Objective: To determine the ability of a test compound to inhibit serotonin reuptake by measuring its displacement of [³H]paroxetine from the serotonin transporter.

Materials:

-

Source of serotonin transporters (e.g., human platelet membranes, rat brain synaptosomes)

-

[³H]Paroxetine (radioligand)

-

Test compound (e.g., Brofaromine)

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare membranes from a source rich in serotonin transporters.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known SERT inhibitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of specific binding inhibited by the test compound at each concentration and calculate the IC₅₀ or Kᵢ value.[9][16]

Synthesis

Conclusion

This compound stands as a noteworthy example of rational drug design in the pursuit of safer and more effective treatments for mood and anxiety disorders. Its dual mechanism of action, combining reversible MAO-A inhibition with serotonin reuptake inhibition, represented a significant conceptual advance in psychopharmacology. Extensive clinical trials demonstrated its efficacy and favorable tolerability profile compared to older antidepressants. However, the story of brofaromine also serves as a poignant reminder that the journey of a drug from the laboratory to the patient is influenced by a confluence of scientific, regulatory, and economic factors. The discontinuation of its development, despite its therapeutic promise, underscores the complex decision-making processes inherent in the pharmaceutical industry. For researchers and drug development professionals, the legacy of brofaromine provides valuable lessons in medicinal chemistry, clinical trial design, and the ever-present non-clinical challenges in bringing a new therapeutic entity to market.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Results of an open clinical trial of brofaromine (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Influence of age, frailty and liver function on the pharmacokinetics of brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brofaromine in non-endogenous major depressed inpatients--results of a preliminary dose-finding trial versus tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3H]paroxetine binding in rat frontal cortex strongly correlates with [3H]5-HT uptake: effect of administration of various antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brofaromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brofaromine hydrochloride (CAS Number: 63638-90-4) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of serotonin (B10506) reuptake inhibition.[1] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety.[2] Although it showed promise in clinical trials, its development was discontinued (B1498344) before reaching the market. This guide provides a comprehensive overview of the technical data available for this compound, focusing on its pharmacology, pharmacokinetics, and relevant experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 63638-90-4 | |

| Molecular Formula | C₁₄H₁₇BrClNO₂ | |

| Molecular Weight | 346.65 g/mol | |

| IUPAC Name | 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride | |

| Synonyms | CGP 11305 A |

Pharmacology

Mechanism of Action

Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.

In addition to MAO-A inhibition, Brofaromine also functions as a serotonin reuptake inhibitor.[1] This dual action of enhancing serotonergic activity through two distinct mechanisms may contribute to its therapeutic efficacy.[1]

Pharmacodynamics

Studies have shown that Brofaromine is a potent inhibitor of MAO-A. In vitro studies using cultured cortical cells demonstrated a concentration-dependent inhibition of MAO-A with an IC50 value of approximately 0.2 µM.[3] Unlike irreversible MAOIs, Brofaromine's inhibition is reversible, which is associated with a lower risk of hypertensive crisis, often referred to as the "cheese effect," a dangerous interaction with tyramine-rich foods.[4]

While it has an affinity for the serotonin transporter, specific Ki or Kd values are not consistently reported in the available literature. However, studies have demonstrated its effect on serotonin uptake. For instance, in a study with human volunteers, a clinically relevant dose of 150 mg/day of Brofaromine resulted in a 20-25% reduction in ³H-paroxetine binding to platelet serotonin uptake sites, indicating a significant inhibition of serotonin transport.[5]

Specificity

Radioligand binding assays have indicated that Brofaromine has weak or no significant interaction with a range of other receptors, including α1- and α2-adrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine (B1213489) H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[6] This high specificity for MAO-A and the serotonin transporter contributes to its relatively favorable side-effect profile compared to older, less selective antidepressants.

Pharmacokinetics

| Parameter | Value | Species | Notes | Reference |

| Protein Binding | 98% | Human | High degree of binding to plasma proteins. | [7] |

| Elimination Half-life | 9-14 hours | Human | [7] | |

| Cmax | Not Specified | Human | Single oral dose in healthy volunteers. | |

| Tmax | Not Specified | Human | Single oral dose in healthy volunteers. | |

| Metabolism | Human | Primarily metabolized, with only about 2% of the dose excreted unchanged in the urine. | [4] |

Signaling Pathways and Experimental Workflows

Brofaromine's Dual Mechanism of Action

References

- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brofaromine - Wikipedia [en.wikipedia.org]

Brofaromine Hydrochloride: A Technical Overview for Researchers

IUPAC Name: 4-(7-Bromo-5-methoxy-2-benzofuranyl)piperidine hydrochloride[1]

This technical guide provides an in-depth overview of Brofaromine (B1663282) hydrochloride, a reversible inhibitor of monoamine oxidase A (MAO-A) with serotonin (B10506) reuptake inhibitory properties.[2][3] The information is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.

Core Pharmacological Data

Brofaromine hydrochloride's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] Additionally, it exhibits activity as a serotonin reuptake inhibitor, contributing to its unique pharmacological profile.[2][3]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key inhibitory concentrations of Brofaromine against its primary targets.

| Target | Parameter | Value | Species/System |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | ~0.2 µM | Not Specified |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.19 µM | Cultured Cortical Cells |

| Serotonin Transporter (SERT) | % Inhibition | 20-25% reduction in ³H-paroxetine binding | Human Platelets (at 150 mg/day dosage)[4] |

Note: A specific IC₅₀ or Kᵢ value for Brofaromine's direct inhibition of the serotonin transporter is not consistently reported in publicly available literature. The data presented reflects the measured effect on ligand binding to the transporter in human platelets following clinical dosage.

Pharmacokinetic Properties in Humans

Brofaromine exhibits predictable pharmacokinetic properties. The table below outlines key parameters observed in human studies.

| Parameter | Value | Study Population |

| Protein Binding | 98% | General |

| Elimination Half-life | 9-14 hours | General |

| Area Under the Curve (AUC) | 19.9 µmol·h·L⁻¹ | Healthy Volunteers (20-35 y) |

| Area Under the Curve (AUC) | 43.2 µmol·h·L⁻¹ | Frail Elderly Patients (66-92 y) |

| Clearance | 11.8 L·h⁻¹ | Healthy Volunteers (20-35 y) |

| Clearance | 5.0 L·h⁻¹ | Frail Elderly Patients (66-92 y) |

| Volume of Distribution | 230 L | Healthy Volunteers (20-35 y) |

| Volume of Distribution | 130 L | Frail Elderly Patients (66-92 y) |

Experimental Protocols

This section details generalized methodologies for assessing the inhibitory activity of compounds like Brofaromine against its key targets.

MAO-A Inhibition Assay (In Vitro)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-A.

Objective: To quantify the potency of a test compound in inhibiting MAO-A enzyme activity.

Materials:

-

Recombinant human MAO-A enzyme

-

Test compound (e.g., this compound)

-

MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Positive control (e.g., clorgyline)

-

Assay buffer (e.g., phosphate (B84403) buffer)

-

Detection reagents (e.g., horseradish peroxidase and a fluorogenic or chromogenic substrate)

-

96-well microplates

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound and positive control in assay buffer to achieve a range of concentrations.

-

Prepare solutions of MAO-A enzyme and substrate in the assay buffer.

-

-

Assay Protocol:

-

Add assay buffer, the test compound at various concentrations (or positive control/vehicle), and the MAO-A enzyme solution to the wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

-

Incubate the plate at 37°C for a specified reaction time (e.g., 30-60 minutes).

-

Stop the reaction, if necessary, by adding a stop solution.

-

-

Detection:

-

Add the detection reagents to the wells. The product of the MAO-A reaction (or a subsequent coupled reaction) generates a fluorescent or colorimetric signal.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Serotonin Transporter (SERT) Uptake Assay (Cell-Based)

This protocol outlines a method to assess the inhibition of serotonin uptake into cells expressing the serotonin transporter.

Objective: To determine the potency of a test compound in blocking the reuptake of serotonin via SERT.

Materials:

-

A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or MDCK-II cells.

-

Test compound (e.g., this compound)

-

Radio-labeled or fluorescently-labeled serotonin (or a SERT substrate analog).

-

Positive control (e.g., fluoxetine (B1211875) or paroxetine).

-

Appropriate cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).

-

Scintillation counter or fluorescence plate reader.

-

Cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture the hSERT-expressing cells under standard conditions.

-

Seed the cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding the labeled serotonin substrate to each well.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Detection:

-

Lyse the cells to release the intracellular labeled substrate.

-

Measure the amount of radioactivity using a scintillation counter or fluorescence using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Brofaromine and a typical experimental workflow.

Caption: Dual mechanism of Brofaromine action in the synapse.

Caption: Generalized workflow for in vitro inhibition assays.

References

- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brofaromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brofaromine (B1663282) hydrochloride is a reversible inhibitor of monoamine oxidase A (RIMA) that also exhibits properties of a serotonin (B10506) reuptake inhibitor.[1][2][3][4] This dual mechanism of action offered promise for the treatment of a wide spectrum of depressive and anxiety disorders.[4][5][6] Developed by Ciba-Geigy, brofaromine underwent clinical investigation but was ultimately not brought to market.[4] This guide provides a comprehensive overview of the technical details of brofaromine hydrochloride, including its physicochemical properties, relevant experimental protocols, and a summary of clinical findings.

Physicochemical Properties

This compound is the hydrochloride salt of brofaromine. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BrClNO₂ | [5][7] |

| Molecular Weight | 346.65 g/mol | [5][7][8] |

| Exact Mass | 345.0131 u | [5][7] |

| CAS Number | 63638-90-4 | [5][7] |

| IUPAC Name | 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine hydrochloride | [5] |

| Synonyms | Brofaromine HCl, CGP-11305A | [5] |

| Appearance | Solid (assumed) | |

| Protein Binding | 98% | [4] |

| Elimination Half-life | 9-14 hours | [4] |

Brofaromine (Free Base) Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [4][6] |

| Molecular Weight | 310.19 g/mol | [4] |

| CAS Number | 63638-91-5 | [4] |

Mechanism of Action: A Dual Inhibition Pathway

Brofaromine's primary mechanism of action involves the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] By inhibiting MAO-A, brofaromine increases the synaptic availability of these neurotransmitters. Additionally, brofaromine acts as a serotonin reuptake inhibitor, further potentiating serotonergic neurotransmission.[2][3][4] This dual action is believed to contribute to its antidepressant and anxiolytic effects.

Experimental Protocols

Synthesis of O-Desmethylbrofaromine (Brofaromine Metabolite)

This protocol details the synthesis of O-Desmethylbrofaromine, the major metabolite of brofaromine, through O-demethylation.

Materials and Equipment:

-

This compound

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Brofaromine Free Base:

-

Dissolve this compound in a minimal amount of deionized water.

-

Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the pH of the solution is approximately 8-9.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the brofaromine free base.

-

-

O-Demethylation Reaction:

-

Dissolve the brofaromine free base in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C and monitor its completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Re-dissolve the residue in a mixture of DCM and saturated aqueous NaHCO₃ solution.

-

Separate the layers using a separatory funnel and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the crude product.

-

Purify the crude product by silica gel column chromatography to obtain O-Desmethylbrofaromine.[7]

-

Gas Chromatography Assay for Brofaromine and its Metabolite

A sensitive gas chromatographic assay has been developed for the simultaneous determination of brofaromine and its major metabolite, O-desmethylbrofaromine, in biological fluids.[9]

Methodology Overview:

-

Sample Preparation:

-

An internal standard, 4-(5-bromo-2-benzofuranyl)piperidine, is added to the biological sample (e.g., plasma).

-

The compounds are isolated by liquid-liquid extraction at a basic pH.

-

-

Derivatization:

-

The extracted compounds are derivatized with heptafluorobutyric anhydride.

-

-

Gas Chromatography:

-

The derivatized samples are chromatographed using a packed column (OV-17).

-

Detection is performed using an electron-capture detector.

-

Performance:

-

Limit of Quantitation: Approximately 0.03 nmol per sample (10 ng) for both brofaromine and its metabolite.[9]

-

Application: The method has demonstrated good accuracy and precision and is suitable for pharmacokinetic and bioavailability studies.[9]

Clinical and Efficacy Data

Brofaromine has been evaluated in several clinical trials for the treatment of major depression and social phobia.

Efficacy in Major Depression

In a multicenter, double-blind, placebo-controlled study involving 220 patients with major depression, brofaromine was found to be significantly more effective than placebo on several measures after 6 weeks of treatment.[1]

| Outcome Measure | Brofaromine vs. Placebo |

| Overall Evaluation of Efficacy | Significantly better |

| Beck Self-rating Scale | Significantly better |

| HAM-D Bech Subscale | Significantly better |

| HAM-D Total (14 items, excluding sleep) | Significantly better |

| HAM-D Depressed Mood Item | Significantly better |

| HAM-D Retardation Factor | Significantly better |

| HAM-D Insomnia Items | Worse than placebo |

Furthermore, comparative studies with standard antidepressants have shown brofaromine to be at least as efficacious as tricyclic antidepressants like imipramine (B1671792) and standard MAOIs such as tranylcypromine (B92988) and phenelzine.[1] In a study with 609 patients, 58-66% of those treated with either brofaromine or imipramine experienced at least a 50% reduction in their total HAM-D score.[1]

Efficacy in Social Phobia

A multicenter, placebo-controlled, double-blind study of 102 outpatients with social phobia demonstrated the efficacy of brofaromine.[10]

| Treatment Group | N | Mean Baseline LSAS | Mean Endpoint LSAS |

| Brofaromine | 52 | 81.8 | 62.6 |

| Placebo | 50 | 79.8 | 70.7 |

Brofaromine produced a significantly greater change from baseline in the Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[10]

Safety and Tolerability

Brofaromine is generally well-tolerated.[11] Common side effects reported in clinical trials include insomnia, dizziness, dry mouth, anorexia, tinnitus, and tremor.[10] A key advantage of brofaromine over traditional, non-selective MAOIs is a reduced risk of the "cheese effect," a hypertensive crisis that can occur when consuming tyramine-rich foods.[11]

Conclusion

This compound is a well-characterized compound with a dual mechanism of action involving the reversible inhibition of MAO-A and the inhibition of serotonin reuptake. Its physicochemical properties are well-defined, and analytical methods for its quantification have been established. Clinical data has demonstrated its efficacy in treating major depression and social phobia, with a favorable safety profile compared to older MAOIs. This technical guide provides a foundational resource for researchers and drug development professionals interested in brofaromine and related compounds.

References

- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brofaromine - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. CAS 63638-91-5: Brofaromine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Brofaromine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the second generation of MAO inhibitors.[1][2] Its primary mechanism of action involves the potent and selective inhibition of the MAO-A enzyme, a key regulator of monoamine neurotransmitter metabolism.[1][3] Uniquely, brofaromine also exhibits a secondary pharmacological action as a serotonin (B10506) reuptake inhibitor.[3][4] This dual mechanism, the synergistic elevation of synaptic serotonin through both decreased degradation and blocked reuptake, alongside effects on other monoamines, underpins its therapeutic potential in the treatment of depressive disorders.[3][5] This technical guide provides an in-depth exploration of the molecular and cellular actions of brofaromine, detailing its enzymatic inhibition, transporter interaction, and the resultant downstream signaling effects.

Core Mechanism of Action: Reversible MAO-A Inhibition

Brofaromine is characterized as a tight-binding, reversible inhibitor of monoamine oxidase-A.[4] This reversibility is a hallmark of second-generation MAOIs and contributes to a more favorable safety profile compared to older, irreversible inhibitors, particularly concerning the tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[1]

Enzymatic Inhibition and Selectivity

The primary target of brofaromine is the flavoenzyme monoamine oxidase A. MAO-A is responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576), thereby regulating their synaptic concentrations.[6][7] Brofaromine exhibits high selectivity for the MAO-A isoform over MAO-B.

| Parameter | Value | Target | Comments |

| IC50 | ~0.2 µM | MAO-A | Indicates high potency for MAO-A inhibition. |

| Inhibition of MAO-B | Not significant | MAO-B | Demonstrates high selectivity for MAO-A. |

This table summarizes the in vitro inhibitory potency of brofaromine.

Downstream Signaling of MAO-A Inhibition

By inhibiting MAO-A, brofaromine prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron.[8] This leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the cytoplasm, increasing their vesicular packaging and subsequent release into the synaptic cleft.[8][9] The elevated synaptic concentrations of these neurotransmitters enhance signaling at their respective postsynaptic receptors.[8] Emerging research also suggests that MAO-A inhibition may have neuroprotective effects through the induction of anti-apoptotic factors like Bcl-2 and pro-survival factors such as brain-derived neurotrophic factor (BDNF).[6][10]

Secondary Mechanism: Serotonin Reuptake Inhibition

A distinguishing feature of brofaromine is its ability to also inhibit the serotonin transporter (SERT).[3][4] This dual action is believed to synergistically enhance serotonergic neurotransmission.[3]

Interaction with the Serotonin Transporter (SERT)

While a specific Ki or IC50 value for brofaromine's binding to SERT is not consistently reported in publicly available literature, experimental evidence demonstrates its inhibitory effect on serotonin reuptake.[4][11] Studies have shown that brofaromine can reduce the binding of radiolabeled ligands, such as ³H-paroxetine, to platelet serotonin transporters, providing in vivo evidence of this secondary mechanism.[11]

| Parameter | Value | Target | Method |

| ³H-paroxetine binding | 20-25% reduction | Platelet SERT | In vivo study in humans.[11] |

This table summarizes the observed effect of brofaromine on the serotonin transporter.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of brofaromine for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Brofaromine hydrochloride

-

Kynuramine (B1673886) (fluorogenic substrate)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplates (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of brofaromine in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add the brofaromine dilutions to the respective wells. Add the diluted MAO-A enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the kynuramine substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Stop the reaction (e.g., by adding a strong base) and measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each brofaromine concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To assess the binding of brofaromine to the serotonin transporter.

Materials:

-

Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or human platelets.

-

³H-paroxetine (radioligand)

-

This compound

-

A known SERT inhibitor for determining non-specific binding (e.g., citalopram)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, ³H-paroxetine, and either buffer (for total binding), a high concentration of a known SERT inhibitor (for non-specific binding), or varying concentrations of brofaromine.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube/well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the extent to which brofaromine displaces the radioligand to infer its binding to SERT.

Clinical Implications and Therapeutic Rationale

The dual mechanism of action of brofaromine provides a strong rationale for its use in depression. The inhibition of MAO-A leads to a broad increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which are all implicated in the pathophysiology of depression.[5][12] The concurrent inhibition of serotonin reuptake is thought to further amplify the effects on the serotonergic system, potentially leading to a more robust and rapid antidepressant effect.[3] Clinical trials have demonstrated the efficacy of brofaromine in treating major depression, with comparable or, in some cases, superior outcomes to tricyclic antidepressants like imipramine (B1671792) and other MAOIs.[5][12] Its reversible nature makes it a safer alternative to traditional, irreversible MAOIs.[1]

Conclusion

This compound possesses a unique and compelling mechanism of action, combining selective and reversible MAO-A inhibition with serotonin reuptake inhibition. This dual action results in a potentiation of monoaminergic neurotransmission, particularly within the serotonergic system. The in-depth understanding of its molecular targets and downstream effects, as outlined in this guide, is crucial for ongoing research and the development of novel therapeutics for depressive and other neuropsychiatric disorders. The favorable safety profile associated with its reversible MAO-A inhibition further highlights its potential as a valuable therapeutic agent.

References

- 1. MAO-A x SERT - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]

- 6. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of co-administration of antidepressants and monoamine oxidase inhibitors on 5-HT-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publichealth.hscni.net [publichealth.hscni.net]

- 9. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Brofaromine Hydrochloride and Serotonin Reuptake Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Brofaromine (B1663282) (chemical formula: C14H16BrNO2) is a piperidine (B6355638) derivative that was developed as a second-generation monoamine oxidase inhibitor (MAOI).[4][5] Unlike irreversible MAOIs, brofaromine's reversible nature offers a potentially better safety profile, particularly concerning dietary tyramine (B21549) interactions.[6] Beyond its well-established role as a MAO-A inhibitor, brofaromine's ability to block the reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) has been a subject of interest, suggesting a broader mechanism of antidepressant action.[1][2][7] This document delves into the specific aspect of serotonin reuptake inhibition by brofaromine hydrochloride.

Mechanism of Action: Dual Inhibition

Brofaromine's therapeutic potential is believed to stem from its ability to modulate the serotonergic system through two distinct mechanisms:

-

Inhibition of MAO-A: By reversibly inhibiting MAO-A, the primary enzyme responsible for the degradation of serotonin in the presynaptic neuron, brofaromine increases the intraneuronal concentration of serotonin available for release into the synaptic cleft.[8][9]

-

Inhibition of Serotonin Transporter (SERT): Brofaromine also directly blocks the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[10][11] This action prolongs the presence of serotonin in the synapse, enhancing its signaling to postsynaptic receptors.

This dual action is hypothesized to produce a more robust and potentially faster-acting antidepressant effect compared to agents that target only one of these mechanisms.[1]

Quantitative Data on Inhibitory Activity

While direct, quantitative data such as Ki or IC50 values for brofaromine's binding to the serotonin transporter (SERT) are not consistently reported in publicly available literature, indirect evidence from human studies demonstrates its effect on serotonin reuptake.

Table 1: Summary of Brofaromine's Inhibitory Activity

| Target | Parameter | Value | Species | Comments |

| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | Not Specified | Demonstrates potent inhibition of the primary target.[12] |

| Serotonin Transporter (SERT) | ³H-Paroxetine Binding Inhibition | 20-25% reduction | Human Platelets | Indirect measure of SERT occupancy at a clinical dose of 150 mg/day.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the interaction of compounds like brofaromine with the serotonin transporter.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is designed to determine the binding affinity (Ki) of a test compound for SERT by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Materials:

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine (a high-affinity ligand for SERT).[11][13]

-

Receptor Source: Membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or from rat brain tissue.[13][14]

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

-

Wash Buffer: Ice-cold binding buffer.

-

Test Compound: this compound dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in binding buffer to a final protein concentration of 1-2 mg/mL.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound (brofaromine). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vitro Serotonin Reuptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes.

Materials:

-

Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).[14]

-

Cell System: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or freshly prepared rat brain synaptosomes.[14][16]

-

Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.[16]

-

Test Compound: this compound.

-

Uptake Inhibitor Control: A known potent SERT inhibitor (e.g., fluoxetine) for determining non-specific uptake.

Procedure:

-

Cell/Synaptosome Preparation: Culture the hSERT-expressing cells to confluence in 96-well plates or prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.

-

Pre-incubation: Wash the cells or synaptosomes with assay buffer and pre-incubate them with varying concentrations of the test compound (brofaromine) or the uptake inhibitor control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-5-HT to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells or synaptosomes with ice-cold assay buffer.

-

Lysis and Counting: Lyse the cells or synaptosomes and measure the amount of [³H]-5-HT taken up using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of Brofaromine

Caption: Dual inhibitory action of Brofaromine on MAO-A and SERT.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining SERT binding affinity.

Serotonergic Synapse Signaling Pathway

Caption: Simplified overview of serotonergic neurotransmission.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses serotonin reuptake inhibiting properties in addition to its primary action as a reversible MAO-A inhibitor.[1][7][11] The clinical significance of this dual action is supported by studies showing its efficacy in treating depression.[3][17][18] However, a more precise quantitative characterization of brofaromine's affinity and potency at the serotonin transporter is needed to fully understand its pharmacological profile.

Future research should focus on:

-

Determining the Ki and IC50 values of brofaromine for SERT, as well as for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), to establish its selectivity profile.

-

Conducting in vivo microdialysis studies to measure the effects of brofaromine on extracellular serotonin levels in different brain regions.

-

Investigating the downstream signaling effects of brofaromine's dual action to elucidate the molecular basis of its therapeutic effects.

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action involving both the inhibition of MAO-A and the serotonin transporter. While its serotonin reuptake inhibiting effects have been demonstrated, further quantitative studies are required to fully delineate its potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a basis for continued research into this promising therapeutic agent.

References

- 1. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brofaromine - Wikipedia [en.wikipedia.org]

- 5. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 11. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BROFAROMINE (PD060944, WZXHSWVDAYOFPE-UHFFFAOYSA-N) [probes-drugs.org]

- 13. benchchem.com [benchchem.com]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Brofaromine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also known as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety disorders.[2] Notably, Brofaromine also exhibits activity as a serotonin (B10506) reuptake inhibitor, a dual mechanism of action that offered promise for a broad therapeutic spectrum in mood disorders.[4][5] Despite demonstrating efficacy comparable to established antidepressants like tricyclic antidepressants (TCAs) and irreversible MAOIs, its development was discontinued (B1498344).[6] This guide provides a comprehensive technical overview of the pharmacological profile of Brofaromine hydrochloride, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action

Brofaromine's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] By reversibly binding to MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the principal mechanism underlying its antidepressant and anxiolytic effects.

In addition to its MAO-A inhibitory activity, Brofaromine also functions as a serotonin reuptake inhibitor.[4][5] This secondary mechanism further potentiates serotonergic neurotransmission by blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This dual action of MAO-A inhibition and serotonin reuptake inhibition may produce a synergistic antidepressant effect.[4]

Pharmacodynamics

Enzyme and Transporter Inhibition

Table 1: In Vitro Inhibitory Potency of Brofaromine

| Target | Parameter | Value | Reference |

| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | - |

Brofaromine's activity as a serotonin reuptake inhibitor has been demonstrated in humans. A study in healthy volunteers showed that a clinically relevant dose of Brofaromine (150 mg/day) resulted in a 20-25% reduction in the binding of the radioligand ³H-paroxetine to platelet serotonin transporters, indicating occupancy and inhibition of SERT.[7]

Receptor Binding Profile

Radioligand binding assays have shown that Brofaromine has a low affinity for a wide range of other neurotransmitter receptors, suggesting a favorable side-effect profile with a reduced likelihood of anticholinergic, antihistaminergic, or alpha-adrenergic blocking effects.[5]

Table 2: Receptor Binding Affinity of Brofaromine

| Receptor | Binding Affinity |

| α1-adrenergic | Weak or no interaction |

| α2-adrenergic | Weak or no interaction |

| 5-HT1 | Weak or no interaction |

| 5-HT2 | Weak or no interaction |

| 5-HT3 | Weak or no interaction |

| Cholinergic (muscarinic) | Weak or no interaction |

| Histamine H1 | Weak or no interaction |

| Histamine H2 | Weak or no interaction |

| µ-opiate | Weak or no interaction |

| GABAA | Weak or no interaction |

| Benzodiazepine | Weak or no interaction |

| Adenosine | Weak or no interaction |

| Neurotensin | Weak or no interaction |

| Substance P | Weak or no interaction |

Reference:[5]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Brofaromine is orally administered.[2] It is highly protein-bound in plasma. The primary route of metabolism for Brofaromine is O-demethylation, which results in the formation of an active metabolite.

Table 3: Pharmacokinetic Parameters of Brofaromine in Humans

| Parameter | Healthy Young Volunteers (20-35 years) | Frail Elderly Patients (66-92 years) |

| Dose | 75 mg | 75 mg |

| AUC (µmol·h/L) | 19.9 | 43.2 |

| Clearance (L/h) | 11.8 | 5.0 |

| Volume of Distribution (L) | 230 | 130 |

| Elimination Half-life (t½) (hours) | 14.2 | 19.0 |

| Protein Binding | 98% | 98% |

Data for AUC, Clearance, Vd, and t½ from a study comparing young and elderly subjects. Protein binding data from general pharmacological reviews.[2]

Specific Cmax and Tmax values were not detailed in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of Brofaromine for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Post-mortem human brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a membrane preparation containing the receptors of interest.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors, ³H-ketanserin for 5-HT2 receptors) at a fixed concentration.

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Brofaromine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Brofaromine on MAO-A.

Methodology:

-

Enzyme Source: A source of MAO-A, such as rat brain mitochondria or recombinant human MAO-A, is used.

-

Substrate: A specific substrate for MAO-A, such as kynuramine (B1673886) or serotonin, is utilized.

-

Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The rate of product formation is measured. For example, the deamination of kynuramine can be monitored spectrophotometrically by measuring the formation of 4-hydroxyquinoline.

-

Data Analysis: The percentage of enzyme inhibition at each Brofaromine concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Microdialysis

Objective: To assess the effect of Brofaromine on extracellular neurotransmitter levels in the brain of living animals.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., prefrontal cortex, striatum).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters and their metabolites, diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.

-

Drug Administration: Brofaromine is administered systemically (e.g., intraperitoneally or subcutaneously).

-

Analysis: The concentrations of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Changes in the extracellular levels of neurotransmitters following Brofaromine administration provide in vivo evidence of its mechanism of action.

Clinical Development and Discontinuation

Clinical trials demonstrated that Brofaromine was an effective antidepressant, with efficacy comparable to the tricyclic antidepressant imipramine (B1671792) and the irreversible MAOI phenelzine.[6] It was also investigated for the treatment of social phobia. Despite these positive findings, the development of Brofaromine was discontinued by Ciba-Geigy. The reasons cited for the discontinuation were related to the resources required for further placebo-controlled trials.[6]

Conclusion

This compound possesses a unique pharmacological profile characterized by a dual mechanism of action: selective, reversible inhibition of MAO-A and inhibition of serotonin reuptake. This profile translates to a potent antidepressant and anxiolytic effect, with a favorable side-effect profile due to its low affinity for other neurotransmitter receptors. While its clinical development was halted, the extensive preclinical and clinical data available for Brofaromine provide valuable insights for the development of future therapeutics for mood and anxiety disorders. The detailed experimental methodologies outlined in this guide serve as a reference for researchers in the field of neuropharmacology and drug discovery.

References

- 1. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Brofaromine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of brofaromine (B1663282) hydrochloride's pharmacokinetics in various animal models. Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin (B10506) reuptake inhibiting properties, which has been investigated for its antidepressant effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the evaluation of its therapeutic potential and safety.

Mechanism of Action and Metabolism

Brofaromine's primary mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters. Additionally, brofaromine has been shown to inhibit the reuptake of serotonin.[1]

A key aspect of brofaromine's metabolism is its conversion to an active metabolite, O-desmethylbrofaromine, through O-demethylation.[4] This metabolite also exhibits MAO-A inhibitory activity.[4][5] A gas chromatographic assay has been developed for the simultaneous determination of brofaromine and its major metabolite in biological fluids.[6]

Pharmacokinetics in Animal Models

Detailed quantitative and comparative pharmacokinetic data for brofaromine hydrochloride across multiple animal species is limited in publicly available literature. However, studies in rats and monkeys have provided some insights into its behavior in vivo.

Rat Models

Studies in rats have been central to characterizing the pharmacodynamic and neurochemical effects of brofaromine.[1][7][8] While specific pharmacokinetic parameters are not consistently reported in comprehensive tables, research indicates that brofaromine effectively crosses the blood-brain barrier and inhibits MAO-A in a dose-dependent manner.[8] The duration of MAO-A inhibition in rats is reported to be between 16 and 24 hours.[5] Doses in the range of 1-10 mg/kg have been commonly used in rat studies.[5]

| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |

| Cmax | Oral | 10 | Data Not Available | Wistar | |

| Tmax | Oral | 10 | Data Not Available | Wistar | |

| AUC | Oral | 10 | Data Not Available | Wistar | |

| Half-life (t½) | Oral | 10 | Data Not Available | Wistar | |

| Bioavailability | Oral | 10 | Data Not Available | Wistar |

Monkey Models

A preliminary positron emission tomography (PET) evaluation of [11C]brofaromine has been conducted in a Rhesus monkey.[9] The study demonstrated high uptake of radioactivity in the brain, suggesting significant brain penetration.[9] However, detailed pharmacokinetic parameters from this study were not provided.[9] It is important to note that pharmacokinetic parameters in monkeys may not always directly predict human pharmacokinetics due to species differences in metabolism and bioavailability.[10]

| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |

| Cmax | IV | N/A | High Brain Uptake | Rhesus Monkey | [9] |

| Tmax | IV | N/A | Data Not Available | Rhesus Monkey | |

| AUC | IV | N/A | Data Not Available | Rhesus Monkey | |

| Half-life (t½) | IV | N/A | Data Not Available | Rhesus Monkey | |

| Bioavailability | N/A | N/A | Data Not Available | Rhesus Monkey |

Note: The above table reflects the qualitative findings of high brain uptake from a PET study. Specific quantitative values are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacokinetic assessment of this compound in animal models.

Oral Administration in Rats (Gavage)

Objective: To administer a precise oral dose of this compound to rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose suspension for poorly soluble compounds)[5]

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare a solution or homogenous suspension of this compound in the chosen vehicle at the desired concentration.[5]

-

Animal Handling: Weigh the rat to determine the correct dose volume. Gently restrain the animal.

-

Gavage Administration: Insert the ball-tipped gavage needle into the esophagus via the mouth. Administer the calculated dose volume slowly. The typical oral gavage volume for rats is 5-10 mL/kg.[5]

-

Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.[5]

Intravenous Administration in Rats

Objective: To administer this compound directly into the systemic circulation.

Materials:

-

This compound formulated in a sterile, isotonic solution suitable for injection.

-

Syringes and needles (e.g., 25-27G)

-

Restraining device

-

Warming device (optional, for tail vein dilation)

Procedure:

-

Animal Preparation: Place the rat in a suitable restraining device. To facilitate injection, the tail veins can be dilated by warming the tail with a heat lamp or warm water.

-

Injection: The lateral tail vein is the most common site for intravenous injection in rats. Insert the needle into the vein and administer the formulation as a bolus or infusion. The maximum bolus injection volume is typically around 5 ml/kg.

-

Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding. Observe the animal for any adverse reactions.

Blood Sampling and Plasma Preparation

Objective: To collect serial blood samples for the determination of plasma drug concentrations.

Materials:

-

Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)

-

Syringes and needles or cannulas

-

Centrifuge

Procedure:

-

Blood Collection: At predetermined time points after drug administration, collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).

-

Plasma Separation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Transfer the supernatant (plasma) to clean tubes and store frozen (e.g., at -80°C) until analysis.

Bioanalytical Method for Brofaromine and its Metabolite

Objective: To quantify the concentrations of brofaromine and O-desmethylbrofaromine in plasma samples.

Methodology (based on a described Gas Chromatography method): [6]

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform a liquid-liquid extraction at a basic pH.

-

-

Derivatization:

-

Derivatize the extracted compounds with heptafluorobutyric anhydride.

-

-

Gas Chromatography Analysis:

-

Inject the derivatized sample onto a gas chromatograph equipped with a packed column (e.g., OV-17) and an electron-capture detector.[6]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations to determine the concentrations of brofaromine and its metabolite in the plasma samples. The limit of quantitation for this method was reported to be approximately 0.03 nmol per sample.[6]

-

Note: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are also commonly used and highly sensitive methods for the quantification of drugs and their metabolites in biological matrices.[11]

Visualizations

Signaling Pathway of Brofaromine

Caption: Mechanism of action of brofaromine as a reversible MAO-A and serotonin reuptake inhibitor.

Experimental Workflow for a Pharmacokinetic Study

Caption: General experimental workflow for a typical pharmacokinetic study in an animal model.

References

- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiosynthesis of [11C]brofaromine, a potential tracer for imaging monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]

The Pharmacodynamics of Brofaromine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction